molecular formula C26H31F3N2O7 B5959522 N-{6,6-Dimethyl-2,4-dioxo-1-[(oxolan-2-YL)methyl]-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-YL}-3,4,5-trimethoxybenzamide

N-{6,6-Dimethyl-2,4-dioxo-1-[(oxolan-2-YL)methyl]-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-YL}-3,4,5-trimethoxybenzamide

Cat. No.: B5959522
M. Wt: 540.5 g/mol
InChI Key: UHBQKLWZIDJHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{6,6-Dimethyl-2,4-dioxo-1-[(oxolan-2-YL)methyl]-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-YL}-3,4,5-trimethoxybenzamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of N-{6,6-Dimethyl-2,4-dioxo-1-[(oxolan-2-YL)methyl]-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-YL}-3,4,5-trimethoxybenzamide involves several steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the trifluoromethyl group and the oxolan-2-ylmethyl moiety. The final step involves the coupling of the indole derivative with 3,4,5-trimethoxybenzoyl chloride under appropriate reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-{6,6-Dimethyl-2,4-dioxo-1-[(oxolan-2-YL)methyl]-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-YL}-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{6,6-Dimethyl-2,4-dioxo-1-[(oxolan-2-YL)methyl]-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-YL}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

N-{6,6-Dimethyl-2,4-dioxo-1-[(oxolan-2-YL)methyl]-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-YL}-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:

  • N-{6,6-Dimethyl-2,4-dioxo-1-[(oxolan-2-YL)methyl]-3-(fluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-YL}-3,4,5-trimethoxybenzamide
  • N-{6,6-Dimethyl-2,4-dioxo-1-[(oxolan-2-YL)methyl]-3-(chloromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-YL}-3,4,5-trimethoxybenzamide

These compounds share similar structures but differ in the substituents attached to the indole core

Properties

IUPAC Name

N-[6,6-dimethyl-2,4-dioxo-1-(oxolan-2-ylmethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31F3N2O7/c1-24(2)11-16-20(17(32)12-24)25(26(27,28)29,23(34)31(16)13-15-7-6-8-38-15)30-22(33)14-9-18(35-3)21(37-5)19(10-14)36-4/h9-10,15H,6-8,11-13H2,1-5H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBQKLWZIDJHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3CCCO3)(C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31F3N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.